molecular formula C9H9N7 B1483551 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine CAS No. 2098046-26-3

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine

Cat. No.: B1483551
CAS No.: 2098046-26-3
M. Wt: 215.22 g/mol
InChI Key: UZTCJJJLAQLYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the azido group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine hydrate with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Azido Group: The azido group is introduced by reacting the pyrazole derivative with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF).

    Formation of the Pyrazine Ring: The final step involves the cyclization of the azidoethyl-pyrazole intermediate with a suitable diamine under reflux conditions to form the pyrazine ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives, which can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Its derivatives may exhibit antimicrobial, anticancer, and antiviral activities.

    Industry: The compound can be used in the synthesis of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine largely depends on its derivatives and the specific application. Generally, the azido group can undergo click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism involving the formation of a metallacycle intermediate.

Molecular Targets and Pathways:

    Biological Targets: The compound and its derivatives may target enzymes, receptors, and nucleic acids.

    Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 1-(2-azidoethyl)-pyrazole
  • 1-(2-azidoethyl)-imidazole
  • 1-(2-azidoethyl)-1,2,3-triazole
  • 1-(2-azidoethyl)-1,2,4-triazole

Comparison:

  • Structural Differences: While these compounds share the azidoethyl group, they differ in the heterocyclic ring structure, which influences their reactivity and applications.
  • Reactivity: 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine exhibits unique reactivity due to the presence of both pyrazine and pyrazole rings, allowing for diverse chemical transformations.
  • Applications: The dual-ring structure of this compound provides a broader range of applications compared to its simpler counterparts.

Properties

IUPAC Name

2-[1-(2-azidoethyl)pyrazol-4-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N7/c10-15-13-3-4-16-7-8(5-14-16)9-6-11-1-2-12-9/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTCJJJLAQLYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CN(N=C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine
Reactant of Route 3
2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine
Reactant of Route 4
2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine
Reactant of Route 5
Reactant of Route 5
2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine
Reactant of Route 6
2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.